(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H19BN2O4S and a molecular weight of 298.17 g/mol . This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonyl group linked to a 4-ethylpiperazine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, including phenyl boronic acid (pba), have been known to interact with the glycan domain of antibodies . This interaction is often used in the development of synthetic 'boron-lectins’ .
Mode of Action
Boronic acids, including pba, are known to form dynamic covalent interactions with saccharides . This interaction involves the binding of the boronic acid to 1,2 and 1,3-cis-diols motifs of carbohydrates .
Biochemical Pathways
The interaction of boronic acids with saccharides can affect various biochemical pathways related to carbohydrate metabolism .
Result of Action
The interaction of boronic acids with saccharides can lead to changes in the structure and function of glycoproteins .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Preparation Methods
The synthesis of (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized through the reaction of phenylboronic acid with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the 4-Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-ethylpiperazine is introduced to the sulfonylated phenylboronic acid intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are explored for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer treatment.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar compounds to (3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid include other boronic acids and sulfonyl-substituted phenyl derivatives. For example:
Phenylboronic Acid: Lacks the sulfonyl and piperazine groups, making it less versatile in certain reactions.
(4-Sulfonylphenyl)boronic Acid: Contains the sulfonyl group but lacks the piperazine moiety, affecting its reactivity and applications.
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-14-6-8-15(9-7-14)20(18,19)12-5-3-4-11(10-12)13(16)17/h3-5,10,16-17H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWJVZXAZRUCKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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